molecular formula C15H19BrN2O5 B129125 Mebrofenin CAS No. 78266-06-5

Mebrofenin

货号: B129125
CAS 编号: 78266-06-5
分子量: 387.23 g/mol
InChI 键: MHPZZZZLAQGTHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美布芬是一种主要用于肝脏和胆囊成像的诊断放射性药物。它是一种螯合物,由两个利多卡因类似物分子与一个锝-99m 离子连接而成。 美布芬以其高肝脏摄取率和快速胆汁排泄率而闻名,使其成为肝胆显像的有效药物 .

作用机制

美布芬通过有机阴离子转运多肽 (OATP1B1 和 OATP1B3) 的作用被肝细胞摄取。一旦进入肝细胞,它就会被排泄到胆管中,最终进入小肠。 作用机制涉及锝-99m 通过异构体跃迁衰变,释放由伽马相机检测到的伽马射线以进行成像 .

生化分析

Biochemical Properties

This compound is taken up into hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3) transporters . These transporters are responsible for the hepatic uptake of this compound, making it a crucial component in biochemical reactions within the liver .

Cellular Effects

Upon intravenous administration, this compound bound to plasma proteins is cleared from systemic circulation in approximately 5 minutes by hepatocytes . This rapid clearance and high hepatic uptake can influence cell function, particularly in the liver .

Molecular Mechanism

It is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray . This process allows for the visualization of the liver and gallbladder during imaging procedures .

Temporal Effects in Laboratory Settings

This compound’s fast hepatic excretion (t ½ =17 minutes) and high hepatic uptake (98.1%) can be attributed to the 3-bromo-2,4,6-trimethylphenyl moiety . These properties allow for its use in time-sensitive imaging procedures .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that this compound is used in hepatobiliary imaging tests . The dosage and its effects would likely vary based on the specific needs of the imaging procedure .

Metabolic Pathways

This compound is involved in the hepatobiliary elimination pathway . It is taken up by hepatocytes and then secreted into the canaliculi, finally being excreted by the bile ducts .

Transport and Distribution

This compound is transported into hepatocytes through the action of OATP1B1 and OATP1B3 transporters . It is then distributed within the liver, allowing for its use in imaging procedures .

Subcellular Localization

Once inside the hepatocytes, this compound is secreted into the canaliculi and finally excreted by the bile ducts . This suggests that this compound is localized within the hepatocytes before being transported to the canaliculi for excretion .

准备方法

美布芬制备成无菌试剂盒,其中包含美布芬和脱水的氟化亚锡。将小瓶用高锝酸钠溶液重组,形成最终的放射性标记锝-99m 美布芬。 重组产品的 pH 值使用氢氧化钠或盐酸调节至 4.2 至 5.7 .

化学反应分析

美布芬经历了几个化学反应,主要涉及其与锝-99m 的螯合。形成的主要产物是锝-99m 美布芬,用于诊断成像。 该化合物的结构使其能够与白蛋白结合,并被肝细胞摄取 .

科学研究应用

Radiopharmaceutical Properties

Mebrofenin is classified as an iminodiacetic acid (IDA) derivative and is utilized for its high hepatic extraction and rapid clearance properties. It is administered as a technetium-99m (Tc-99m) labeled compound, which allows for effective imaging of liver function through scintigraphy. The compound's unique characteristics include:

  • High Hepatic Extraction : this compound exhibits superior hepatic extraction compared to other IDA compounds, making it particularly effective for liver imaging.
  • Rapid Blood Clearance : It clears quickly from the bloodstream, facilitating timely imaging procedures.
  • Low Renal Excretion : Minimal renal excretion ensures that the imaging results are primarily reflective of liver function rather than renal activity .

Hepatobiliary Scintigraphy

This compound is extensively used in hepatobiliary scintigraphy (HBS) to evaluate liver function preoperatively and postoperatively. Key findings from various studies include:

  • Preoperative Assessment : this compound HBS has been shown to predict the risk of post-hepatectomy liver failure (PHLF) effectively. A study involving 163 patients indicated that a cutoff value of 2.7%/min/m² for future remnant liver function (FRL-F) was crucial in decision-making for surgical interventions .
  • Postoperative Monitoring : The compound's ability to assess regional liver function allows for monitoring changes after surgical procedures, aiding in the management of potential complications .

Molecular Imaging

Recent advancements have positioned this compound as a valuable tool in molecular imaging, particularly in understanding hepatocyte transporter functions:

  • Transporter Function Evaluation : Research has demonstrated that this compound can be used to assess the functionality of hepatic transporters such as OATP and MRP2. In studies with inflammation-induced liver injury, decreased hepatic uptake of this compound was observed, indicating impaired transporter activity .
  • Drug Interaction Studies : this compound imaging can reveal how drug-drug interactions affect hepatic transporter functions, providing insights into pharmacokinetics in both healthy and diseased states .

Case Study: Liver Disease in Canines

A study on dogs with toxic-induced acute liver disease utilized this compound to assess hepatic extraction efficiency (HEE). The results showed a significant correlation between HEE and histopathological severity of liver damage:

GroupBaseline HEE (%)Post-Treatment HEE (%)Histopathology Correlation
Normal95.9 ± 2.7190 ± 5r = -0.83, p = 0.003
Affected56.4 ± 18.045 ± 10r = -0.85, p < 0.001

This study highlighted this compound's utility in correlating functional imaging results with histological findings, underscoring its potential for clinical diagnostics .

Human Studies on Liver Function

In human studies assessing liver function via HBS, the use of this compound has been linked to improved outcomes in predicting PHLF:

  • A cohort study demonstrated that integrating this compound into preoperative assessments led to better stratification of patients undergoing major liver resections, resulting in tailored surgical approaches based on individual risk profiles .

Pharmacokinetics and Transport Mechanisms

Understanding the pharmacokinetics of this compound is crucial for optimizing its use in clinical settings:

  • Carrier-Mediated Transport : Studies indicate that the uptake of this compound is predominantly mediated by specific transporters (OATP family), which are essential for its hepatic extraction and biliary excretion .
  • Impact of Inflammation : Inflammatory conditions significantly alter the pharmacokinetics of this compound, leading to increased plasma exposure and reduced biliary clearance, which can complicate clinical interpretations .

相似化合物的比较

美布芬类似于其他肝胆成像剂,如锝-99m 双异丙基亚氨基二乙酸 (DISIDA) 和锝-99m 利多芬。 与这些化合物相比,美布芬具有更快的肝脏排泄率和更高的肝脏摄取率,使其更有效地进行成像 .

类似化合物:
  • 锝-99m 双异丙基亚氨基二乙酸 (DISIDA)
  • 锝-99m 利多芬
  • 锝-99m 三甲基溴苯胺基亚氨基二乙酸 (BIDA)

生物活性

Mebrofenin, a radiopharmaceutical compound labeled with technetium-99m, is primarily used in hepatobiliary imaging. Its biological activity is closely associated with its role in assessing liver function and the transport mechanisms involved in hepatobiliary excretion. This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, interactions with hepatic transporters, and implications for clinical practice.

This compound's uptake and excretion are mediated by specific hepatic transporters, namely the organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). The pharmacokinetic profile of this compound has been extensively studied to understand its behavior in various physiological and pathological conditions.

Key Transport Mechanisms

  • OATP1B1 and OATP1B3 : These transporters facilitate the hepatic uptake of this compound from the bloodstream into hepatocytes. Studies using Xenopus laevis oocytes have demonstrated that alterations in these transporters significantly affect this compound's pharmacokinetics .
  • MRP2 and MRP3 : After uptake into hepatocytes, this compound is excreted into bile primarily via MRP2. Research indicates that MRP2 deficiency leads to reduced biliary excretion, highlighting the importance of this transporter in this compound's elimination .

Clinical Applications

This compound is utilized in hepatobiliary scintigraphy to evaluate liver function and diagnose conditions such as cholestasis and hyperbilirubinemia. Its ability to reflect transporter function makes it a valuable probe for assessing altered hepatic function.

Case Studies

  • Study on NASH Patients : In patients with non-alcoholic steatohepatitis (NASH), plasma exposure to this compound was found to be increased by 1.4-fold compared to healthy subjects, indicating impaired MRP2-mediated canalicular efflux . This suggests that this compound can serve as a biomarker for liver dysfunction associated with metabolic disorders.
  • Impact of Drug Interactions : The use of rifampicin (RIF) and cyclosporin A (CsA) as inhibitors of OATP and MRP2 has been studied to assess their effects on this compound kinetics. RIF significantly decreased hepatic uptake, while CsA showed a more potent inhibition on MRP2 compared to OATP .

Data Tables

The following table summarizes key findings from studies on the pharmacokinetics of this compound:

StudySubject GroupKey Findings
NASH PatientsIncreased plasma exposure by 1.4-fold; impaired MRP2 function
Healthy HumansEstablished baseline pharmacokinetics; simulation studies on altered transport
Rat ModelsDemonstrated effects of RIF and CsA on hepatic uptake and biliary excretion

属性

IUPAC Name

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPZZZZLAQGTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046891
Record name Mebrofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78266-06-5
Record name Mebrofenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78266-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebrofenin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebrofenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebrofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebrofenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBROFENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 9.56 g of nitrilotriacetic acid in pyridine (dried over molecular sieves) is prepared with the exclusion of moisture (CaSO4 drying tube) and heated to 50° C. Acetic anhydride (5.11 g) is added dropwise. The reaction mixture clears and is heated to 100° C. After maintaining the temperature for 40 minutes, the reaction mixture is cooled to 55° C. and a solution of 10.7 g 3-bromo-2,4,6-trimethylaniline in 25 ml of dry pyridine is added slowly. The reaction is heated to 100° C. and after 1.5 hours at this temperature, the solution is cooled in an ice-bath. The reaction mixture is rotary evaporated to a semisolid which is dissolved in 125 ml of 10% sodium hydroxide w/v. The basic layer is then extracted with two 100 ml portions of methylene chloride. Distilled water (100 ml) is added to the basic layer which is then brought to pH 3 with concentrated hydrochloric acid to give a precipitate. After refrigeration for about 16 hours, the crude product is filtered, washed with cold distilled water and dried under vacuum at 40° C. The crude product is dissolved in 100 ml of 60% aqueous ethanol, treated with 3.0 g of Darco and filtered hot through a Hyflo-bed to give a solution. Crystals precipitate and are filtered, washed with three 25 ml portions of 50% aqueous ethanol and dried under vacuum at 40° C. The reaction yields 9.1 g of the title compound, melting point 198°-200° C., dec.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CaSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.11 g
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebrofenin
Reactant of Route 2
Mebrofenin
Reactant of Route 3
Reactant of Route 3
Mebrofenin
Reactant of Route 4
Mebrofenin
Reactant of Route 5
Mebrofenin
Reactant of Route 6
Reactant of Route 6
Mebrofenin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。